N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyanocyclopropane carboxamides This compound is characterized by the presence of a chlorophenyl group, a cyanocyclopropane ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyanocyclopropane ring: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the carboxamide group: The final step involves the reaction of the intermediate product with an amine, such as ethylamine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-bromophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-[2-(4-fluorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide: Similar structure with a fluorine atom instead of chlorine.
N-[2-(4-methylphenyl)ethyl]-1-cyanocyclopropane-1-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)5-8-16-12(17)13(9-15)6-7-13/h1-4H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCTXPJMTFCECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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